MCHB-1

Übersicht

Beschreibung

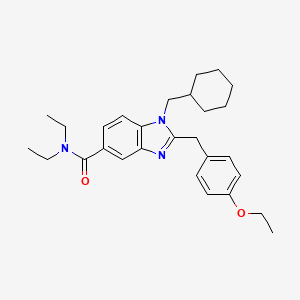

MCHB-1 is a benzimidazole-derived compound that was initially researched as an analgesic but was never developed for medical use. It acts as a potent agonist of the human cannabinoid receptor 2 (CB2), demonstrating high selectivity for CB2 over cannabinoid receptor 1 (CB1). This compound has been identified as a designer drug and was first detected in Germany in December 2013 .

Wirkmechanismus

Target of Action

MCHB-1 acts as a potent agonist of the human cannabinoid 2 (CB2) receptor . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, where it plays a role in managing pain and inflammation .

Mode of Action

This compound demonstrates high selectivity for CB2 over the cannabinoid 1 (CB1) receptor . It has an EC50 of 0.52 nM at CB2, indicating a high affinity for this receptor . Its selectivity is approximately 30 times greater for CB2 than for CB1 .

Biochemical Pathways

Activation of the CB2 receptor can lead to various downstream effects, including reduced release of pro-inflammatory factors and modulation of immune cell function .

Result of Action

This compound’s activation of the CB2 receptor can lead to significant alleviation of peripheral pain . This is particularly notable because it achieves this effect while minimizing central nervous system side effects, distinguishing it from similar benzimidazole compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MCHB-1 involves the reaction of 2-(4-ethoxybenzyl)-1-(cyclohexylmethyl)-N,N-diethyl-1H-benzo[d]imidazole-5-carboxamide with appropriate reagents under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Arten von Reaktionen: MCHB-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Benzimidazol-Kern oder andere funktionelle Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an den Benzyl- oder Cyclohexylmethyl-Gruppen auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungsmittel oder Nukleophile für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

MCHB-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Benzimidazol-Derivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit Cannabinoid-Rezeptoren, insbesondere CB2.

Medizin: Erforscht auf seine potenziellen analgetischen Wirkungen und seine Fähigkeit, periphere Schmerzen mit minimalen Nebenwirkungen auf das zentrale Nervensystem zu lindern.

Industrie: In der Entwicklung neuer Analgetika und als Werkzeug in der Cannabinoid-Rezeptorforschung eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch seine Wirkung als potenter Agonist des CB2-Rezeptors. Es bindet mit hoher Affinität (EC50 = 0,52 nM) an den CB2-Rezeptor und zeigt eine signifikante Selektivität gegenüber dem CB1-Rezeptor (Ki = 3,7 nM für CB2 vs. 110 nM für CB1). Diese selektive Bindung führt zur Aktivierung von CB2-vermittelten Signalwegen, die an der Modulation von Schmerzen und Entzündungen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

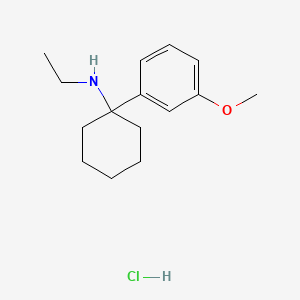

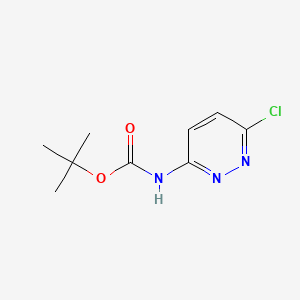

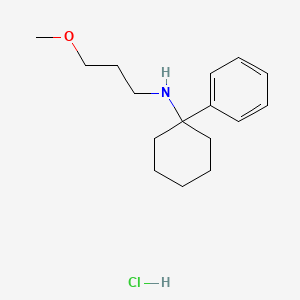

MCHB-1 wird mit anderen Benzimidazol-Derivaten wie diesen verglichen:

- AZD1940

- AZ-11713908

- BIM-018

- Etazen

- Etoacetazen

Einzigartigkeit: this compound ist aufgrund seiner hohen Selektivität für den CB2-Rezeptor gegenüber dem CB1-Rezeptor einzigartig, was Nebenwirkungen auf das zentrale Nervensystem minimiert und gleichzeitig robuste analgetische Wirkungen bietet. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nicht den gleichen Selektivitäts- oder Wirksamkeitsgrad aufweisen .

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVZBXHTUOPQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336524 | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046140-32-2 | |

| Record name | MCHB-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046140322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCHB-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8QNY2T4YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

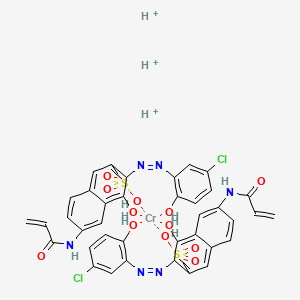

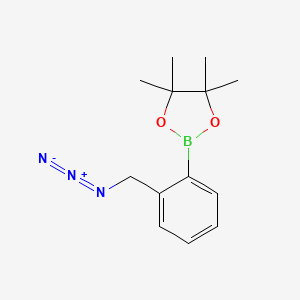

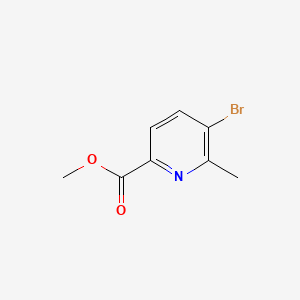

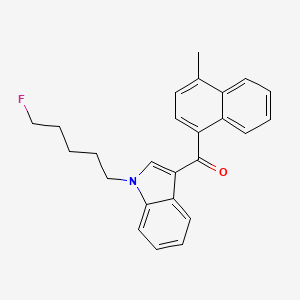

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)

![1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride](/img/structure/B594149.png)